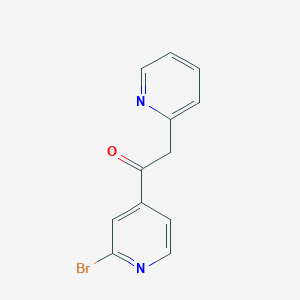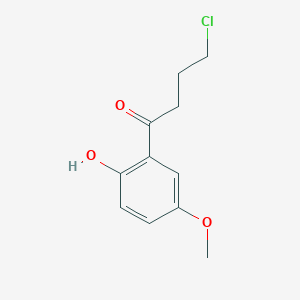
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one is an organic compound with a molecular formula of C11H13ClO3. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with a butanone chain. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a phenolic compound with a butanone derivative under specific conditions. The reaction typically requires the presence of a chlorinating agent to introduce the chloro group into the molecule. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Scientific Research Applications
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological activities.
Medicine: Research explores its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one can be compared with similar compounds such as:
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethan-1-one: This compound has a shorter carbon chain but shares similar functional groups.
4-Chloro-1-(2-methoxyphenyl)butan-1-one: This compound lacks the hydroxy group but has a similar overall structure. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
4-chloro-1-(2-hydroxy-5-methoxyphenyl)butan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-15-8-4-5-11(14)9(7-8)10(13)3-2-6-12/h4-5,7,14H,2-3,6H2,1H3 |
InChI Key |
QHBDJBHTKUFLRT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C(=O)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




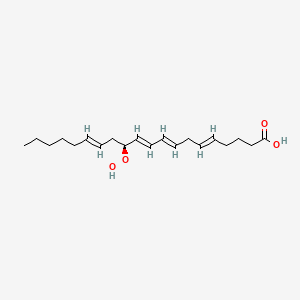
![[5-Bromo-1-(4-bromophenyl)pyrazol-4-yl]methanol](/img/structure/B13884935.png)
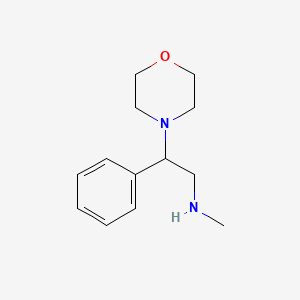
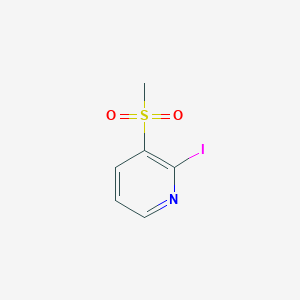


![7-Bromo-5-methyl-2-(piperidin-1-ylmethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13884952.png)
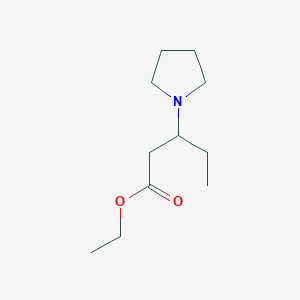

![2-[(2,5-Dimethyl-4-nitrophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13884989.png)

